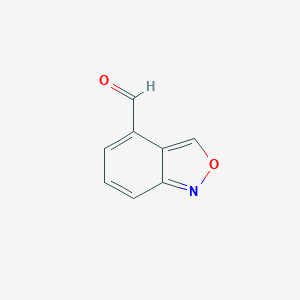

2,1-Benzoxazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

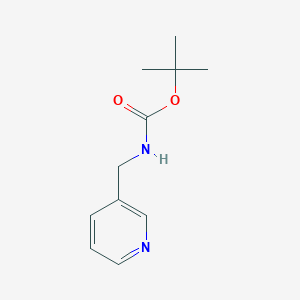

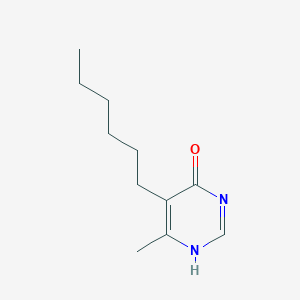

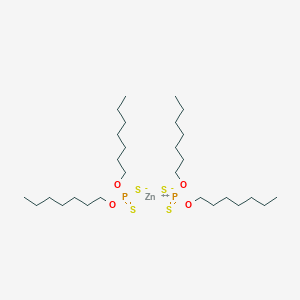

2,1-Benzoxazole-4-carbaldehyde is a chemical compound with the molecular formula C9H7NO2 . It is a member of the benzoxazole family, which are bicyclic compounds containing a benzene ring fused to an oxazole ring . Benzoxazoles are known for their wide range of pharmacological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial areas .

Synthesis Analysis

Benzoxazoles can be synthesized using various methods. One common method involves the use of 2-aminophenol as a precursor . The reaction is performed under mild conditions and only produces water as a byproduct . Another method involves the use of imidazolium chlorozincate (II) ionic liquid supported into Fe3O4 nanoparticles under solvent-free sonication .Molecular Structure Analysis

The molecular structure of 2,1-Benzoxazole-4-carbaldehyde can be confirmed by IR, 1H/13C-NMR, and mass spectroscopy . The presence of specific absorption bands in the IR spectrum can indicate the presence of certain functional groups .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized from 2-aminophenol derivatives containing a methyl group at the 4-position, providing desired products in moderate yields . The reaction of Lewis base (nitrogen on pyridine-4-carbaldehyde) and Lewis acidic sites on catalyst produced the coordinate covalent bond led to deactivate the catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,1-Benzoxazole-4-carbaldehyde can be determined using various spectroscopic techniques. For example, the presence of specific absorption bands in the IR spectrum can indicate the presence of certain functional groups .将来の方向性

Benzoxazole derivatives have gained a lot of importance in recent years due to their wide range of pharmacological activities . Future research could focus on developing new synthetic strategies for benzoxazole derivatives, exploring their potential applicability in various fields, and investigating their bio-applicability against various diseases .

特性

IUPAC Name |

2,1-benzoxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-4-6-2-1-3-8-7(6)5-11-9-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABPRUYGJBZYOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NOC=C2C(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555880 |

Source

|

| Record name | 2,1-Benzoxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1-Benzoxazole-4-carbaldehyde | |

CAS RN |

107096-56-0 |

Source

|

| Record name | 2,1-Benzoxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。